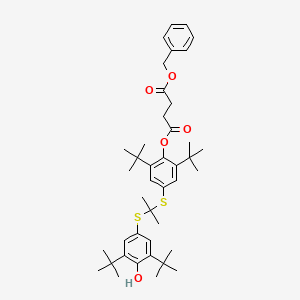
Succinobucol Benzyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Succinobucol Benzyl Ester typically involves the esterification of succinobucol with benzyl alcohol. This reaction can be catalyzed by various agents, including tetrabutylammonium iodide (TBAI) and tert-butyl hydroperoxide (TBHP), under mild reaction conditions . The reaction proceeds via C(sp3)–H bond functionalization, yielding the desired ester in good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
化学反应分析
Types of Reactions
Succinobucol Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be employed to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
科学研究应用
Succinobucol Benzyl Ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用机制
Succinobucol Benzyl Ester exerts its effects through several mechanisms:
Antioxidant Activity: The compound inhibits the formation of reactive oxygen species, thereby reducing oxidative stress.
Anti-inflammatory Effects: It inhibits key inflammatory cytokines, chemokines, and vascular adhesion molecules, which are involved in the pathogenesis of atherosclerosis.
Lipid-Lowering Properties: The compound reduces lipid levels by inhibiting the oxidation of low-density lipoprotein (LDL), a critical component in the formation of atherosclerotic plaque.
相似化合物的比较
Similar Compounds
Probucol: A lipid-lowering drug with antioxidant properties, similar to succinobucol.
Succinobucol: The parent compound of Succinobucol Benzyl Ester, known for its lipid-lowering and anti-inflammatory effects.
Cholesterol-Succinobucol Conjugates: These conjugates enhance the absorption of succinobucol and target lipid metabolism.
Uniqueness
This compound is unique due to its esterified structure, which may confer different pharmacokinetic properties compared to its parent compound, succinobucol. This structural modification can potentially enhance its bioavailability and therapeutic efficacy.
属性
分子式 |
C42H58O5S2 |
|---|---|
分子量 |
707.0 g/mol |
IUPAC 名称 |
1-O-benzyl 4-O-[2,6-ditert-butyl-4-[2-(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylpropan-2-ylsulfanyl]phenyl] butanedioate |
InChI |
InChI=1S/C42H58O5S2/c1-38(2,3)30-22-28(23-31(36(30)45)39(4,5)6)48-42(13,14)49-29-24-32(40(7,8)9)37(33(25-29)41(10,11)12)47-35(44)21-20-34(43)46-26-27-18-16-15-17-19-27/h15-19,22-25,45H,20-21,26H2,1-14H3 |
InChI 键 |
ZHGWHYKSQIMVGC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OC(=O)CCC(=O)OCC3=CC=CC=C3)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-amino-2-[[carboxy(phenyl)methyl]amino]-2-oxoethyl]-5-methyl-3,6-dihydro-2H-1,3-thiazine-4-carboxylic acid](/img/structure/B13860250.png)
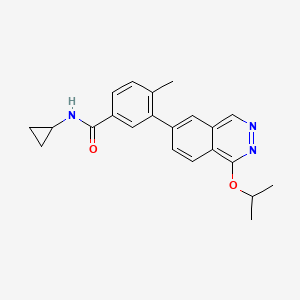
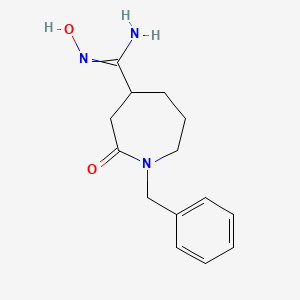
![rac-1-t-Boc-3-methyl-4[N-(1-oxopropyl)-N-(phenylamino]isonipecotic Acid Methyl Ester](/img/structure/B13860269.png)
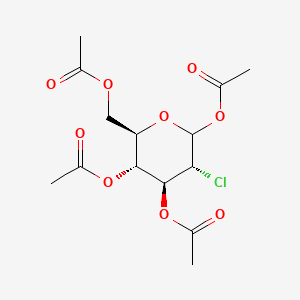
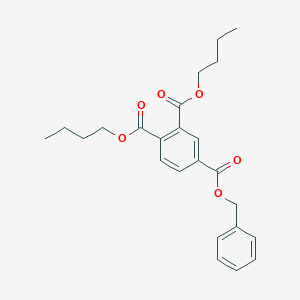
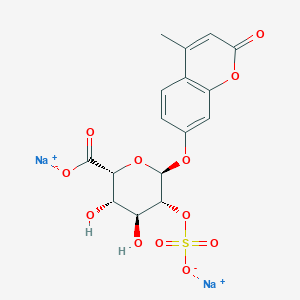
![2-(Chloromethyl)thieno[2,3-b]pyridine](/img/structure/B13860283.png)
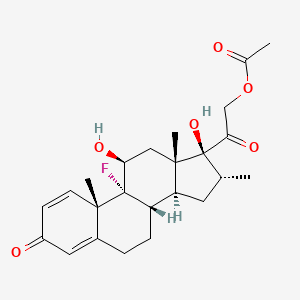
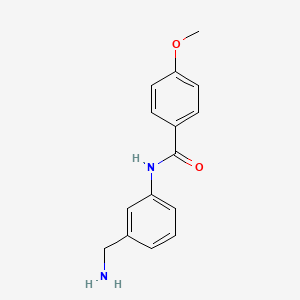
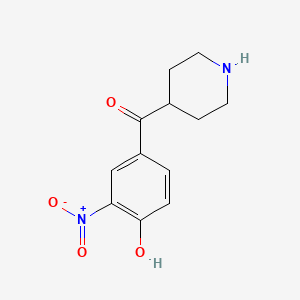
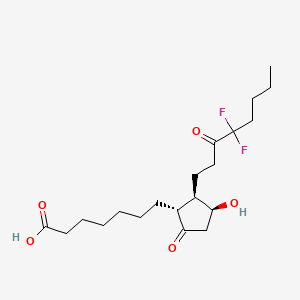
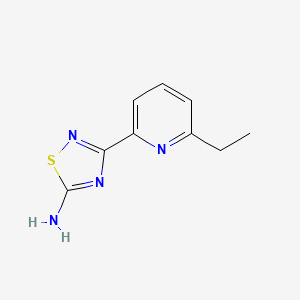
![1-(4-Chlorophenyl)-5-[6-[[4-[(4-chlorophenyl)amino]-6-[(1S,2R,3R,4R)-1,2,3,4,5-pentahydroxypentyl]-1,3,5-triazin-2-yl]amino]hexyl]biguanide D-Gluconic Acid Salt](/img/structure/B13860337.png)
